3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride
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Overview
Description
3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminomethyl group attached to a pyrazole ring, and it is commonly used as a building block in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-pyrazole-5-carboxylic acid as the starting material.
Aminomethylation: The carboxylic acid group is then converted to an aminomethyl group through a reaction with an appropriate amine source, such as formaldehyde and ammonia.
Hydrochloride Formation: The resulting aminomethylated compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve high efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions are common, where the aminomethyl group can be replaced by other functional groups using various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines, alcohols
Substitution Products: Halides, ethers
Scientific Research Applications
This compound is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of pyrazole.
4-(Aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzoic acid moiety.
2-(Aminomethyl)pyridine: Another pyridine derivative with an aminomethyl group.
Uniqueness: 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its pyrazole ring, which imparts different chemical and biological properties compared to pyridine-based compounds. Its carboxylic acid functionality also allows for further derivatization and functionalization.
This compound's versatility and wide range of applications make it a valuable tool in scientific research and industrial processes. Its unique structure and reactivity profile set it apart from similar compounds, making it an essential component in various fields.
Properties
CAS No. |
2230912-87-3 |
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Molecular Formula |
C6H10ClN3O2 |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methylpyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-5(6(10)11)2-4(3-7)8-9;/h2H,3,7H2,1H3,(H,10,11);1H |
InChI Key |
MQHUIDPOMNUNTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CN)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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